2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Overview
Description
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyridazine ring. It is a versatile chemical used in various scientific research fields due to its potential biological activities and chemical reactivity.
Preparation Methods
The synthesis of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Scientific Research Applications
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain fused nitrogen heterocycles and exhibit similar biological activities.
Pyridazine analogs: These compounds share the pyridazine ring and have diverse biological activities.
Cyclopentenopyridine: Another similar compound with a fused ring structure, used in various chemical and biological applications.
This compound stands out due to its unique combination of a cyclopentane and pyridazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)7(11)9-8-6/h1-3H2,(H,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYKQJBXCNTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315818 | |
Record name | 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92224-44-7 | |
Record name | NSC297579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.